molecular formula C8H6FIO2 B2888957 2-Fluoro-6-iodo-3-methylbenzoic acid CAS No. 796967-33-4

2-Fluoro-6-iodo-3-methylbenzoic acid

Cat. No. B2888957
CAS RN: 796967-33-4
M. Wt: 280.037
InChI Key: XYRLGIOIAJNDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-6-iodo-3-methylbenzoic acid” is a chemical compound with the molecular formula C8H6FIO2 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C8H6FIO2 . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Synthesis and Chemical Properties : Zhao Haoyu et al. (2010) synthesized 2-Fluoro-6-iodobenzoic acid, a structurally similar compound, by using 2-amino-6-fluorobenzoic acid as the starting material. The process had advantages such as low production costs and mild reaction conditions, making it suitable for commercial scale production (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).

  • Role in Material Science : A study by K. Zherikova and S. Verevkin (2019) investigated the thermodynamic properties of halogen-substituted benzoic acids, including those with fluoro, chloro-, bromo-, and iodo-substituents. This research is significant for material sciences and for assessing chemicals' fate in the environment and atmosphere (K. Zherikova & S. Verevkin, 2019).

  • Application in Metal-Organic Frameworks : The modulator 2-fluorobenzoic acid was used by Juan P Vizuet et al. (2021) to prepare RE clusters in metal-organic frameworks (MOFs), highlighting the possible presence of fluoro bridging groups in RE MOFs. This indicates the compound's potential in creating novel MOF structures (Juan P Vizuet et al., 2021).

  • Pharmaceutical Applications : L. Zhou et al. (2020) used 5-iodo-2-methylbenzoic acid, a related compound, in the synthesis of new heterocycle compounds with potential anti-lung cancer activity. This demonstrates the potential application of similar compounds in developing new anticancer agents (L. Zhou et al., 2020).

  • Environmental Applications : The metabolism of fluorinated benzoates by Syntrophus aciditrophicus was studied by H. Mouttaki et al. (2008), providing insights into the initial steps of the metabolism of aromatic acids and their environmental impact (H. Mouttaki, M. Nanny, & M. McInerney, 2008).

  • Biodegradation Studies : F. Boersma et al. (2004) researched the biodegradation of fluorobenzoate isomers by Sphingomonas sp. HB-1, shedding light on the microbial degradation pathways of such compounds, which is important for understanding their environmental fate (F. Boersma et al., 2004).

Mechanism of Action

Mode of Action

Benzoic acid derivatives are known to undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of fluorine and iodine atoms in the compound could potentially influence its reactivity and interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-6-iodo-3-methylbenzoic acid . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and interaction with its targets.

properties

IUPAC Name

2-fluoro-6-iodo-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRLGIOIAJNDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A −78° C. solution of 2-fluoro-4-iodo-1-methylbenzene (25 g, 105.9 mmol) in THF (200 mL) was treated dropwise with LDA (2M solution in THF, 58.5 mL, 116 mmol), stirred at −78° C. for 1 hour, treated with excess powdered dry ice, stirred at −78° C. for 30 minutes, and warmed to room temperature gradually over about 18 hours. The mixture was concentrated and the residue was partitioned between 4N NaOH and diethyl ether. The aqueous phase was adjusted to pH 2 with 2N HCl and extracted three times with ethyl acetate. The combined extracts were washed with water and brine, dried (MgSO4), filtered, and concentrated to provide 19.4 g (66% yield) of the desired product. MS (ESI(+)) m/e 279 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
58.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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